KGP94 Demonstrates >50-Fold Selectivity for Cathepsin L Over Cathepsin B Relative to Non-Selective Peptide-Based Inhibitors
KGP94 exhibits a selectivity window of >50-fold for cathepsin L (IC50 = 189 nM) over cathepsin B (IC50 > 10 μM) in enzymatic assays [1]. This selectivity profile is distinct from commonly used peptide-based cathepsin L inhibitors such as Z-Phe-Tyr-CHO, which demonstrates a narrower selectivity window of approximately 100-fold (cathepsin L IC50 = 0.85 nM; cathepsin B IC50 = 85.1 nM) . While Z-Phe-Tyr-CHO is more potent on an absolute IC50 basis, KGP94's thiosemicarbazone scaffold was specifically optimized through SAR analysis to maintain cathepsin L inhibitory activity while minimizing cross-reactivity with cathepsin B, a related cysteine protease with distinct biological functions [1]. The >50-fold selectivity of KGP94 ensures that observed biological effects can be attributed with greater confidence to cathepsin L inhibition rather than off-target cathepsin B engagement.
| Evidence Dimension | Selectivity ratio (IC50 cathepsin B / IC50 cathepsin L) |
|---|---|
| Target Compound Data | IC50 cathepsin L = 189 nM; IC50 cathepsin B > 10 μM |
| Comparator Or Baseline | Z-Phe-Tyr-CHO: IC50 cathepsin L = 0.85 nM; IC50 cathepsin B = 85.1 nM |
| Quantified Difference | KGP94 selectivity window >52.9-fold; Z-Phe-Tyr-CHO selectivity window = 100-fold |
| Conditions | In vitro enzymatic assay using recombinant human cathepsin L and cathepsin B; KGP94 tested at varying concentrations with fluorogenic substrate |
Why This Matters
Procurement decisions based solely on nominal target annotation fail to account for selectivity differences; KGP94 provides a well-characterized selectivity profile validated across peer-reviewed studies, enabling confident attribution of phenotype to target engagement.
- [1] Parker EN, Song J, Kishore Kumar GD, Odutola SO, Chavarria GE, Charlton-Sevcik AK, Strecker TE, Barnes AL, Sudhan DR, Wittenborn TR, Siemann DW, Horsman MR, Chaplin DJ, Trawick ML, Pinney KG. Synthesis and biochemical evaluation of benzoylbenzophenone thiosemicarbazone analogues as potent and selective inhibitors of cathepsin L. Bioorg Med Chem. 2015 Nov 1;23(21):6974-92. View Source
